Menformon A
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Overview
Description
Preparation Methods
Estrone can be synthesized through various methods. One common synthetic route involves the aromatization of 19-nor-4-androstenedione using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor . The reaction is carried out at a pH of 8.0-9.5, resulting in estrone with high yield and minimal side reactions . Industrial production often involves the use of androsta-1,4-diene-3,17-dione-17-acetal and a reaction mixture prepared from metallic sodium and a polycyclic aromatic compound in an ether solvent .
Chemical Reactions Analysis
Estrone undergoes various chemical reactions, including:
Common reagents used in these reactions include dansyl chloride for derivatization in LC-MS/MS analysis , and metallic sodium for reduction reactions . Major products formed include estradiol, estrone sulfate, and various estrone derivatives .
Scientific Research Applications
Estrone has numerous applications in scientific research:
Mechanism of Action
Estrone exerts its effects by entering the cells of certain tissues and binding to nuclear estrogen receptors . This interaction influences gene expression, leading to various physiological responses . Estrone can be converted to estradiol, which has a higher affinity for estrogen receptors and exerts stronger estrogenic effects . The primary molecular targets are the estrogen receptors ERα and ERβ .
Comparison with Similar Compounds
Estrone is one of three major endogenous estrogens, the others being estradiol and estriol . Compared to estradiol, estrone has a weaker estrogenic effect and is primarily a precursor to estradiol . Estriol, on the other hand, is the weakest estrogen and is primarily produced during pregnancy . Estrone’s unique role as both a precursor and metabolite of estradiol distinguishes it from the other estrogens .
Similar Compounds
Estriol: The weakest estrogen, with significant production during pregnancy.
Estrone sulfate: A water-soluble form of estrone used in hormone replacement therapy.
Estrone’s unique properties and its role in the biosynthesis and metabolism of other estrogens make it a compound of significant interest in various fields of research and industry.
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3 |
InChI Key |
DNXHEGUUPJUMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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